Structural Differentiation: Furan-3-yl vs. Simpler N-Alkyl Substituents in SAR Context
N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide is structurally differentiated from the simpler analog N-(2-hydroxyethyl)furan-2-carboxamide (CAS 107973-15-9) by the presence of a furan-3-yl group on the hydroxyethyl linker . While no direct head-to-head biological comparison exists, class-level SAR evidence from furan-carboxamide derivatives indicates that introducing aromatic heterocycles on the amide side chain profoundly impacts biological activity. For example, in a series of urotensin-II receptor antagonists, the nature of the aryl substituent was decisive, yielding a highly potent lead with an IC50 of 6 nM, while other analogs were inactive [1]. This supports the inference that the specific substitution pattern of the target compound cannot be functionally mimicked by a simple hydroxyethyl chain.
| Evidence Dimension | Impact of N-substituent on biological activity |
|---|---|
| Target Compound Data | N-[2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide (C11H11NO4, MW 221.21) |
| Comparator Or Baseline | N-(2-hydroxyethyl)furan-2-carboxamide (C7H9NO3, MW 155.15, CAS 107973-15-9) |
| Quantified Difference | No direct quantitative comparison available. Class-level data shows IC50 variance from 6 nM to 'inactive' based on N-substituent changes [1]. |
| Conditions | In vitro urotensin-II receptor binding assay (class-level comparator data) [1]. |
Why This Matters
Procurement of a specific building block with a complex heterocyclic substituent is essential for SAR exploration, as simpler analogs lacking this feature may fail to engage the biological target.
- [1] Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists. (2019). PubMed. View Source
